![molecular formula C16H20BNO2 B14479600 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate CAS No. 67457-14-1](/img/structure/B14479600.png)
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its role as a modulator of intracellular calcium release, making it significant in biochemical and physiological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: Diphenylborinic acid and 2-[(2-hydroxyethyl)amino]ethanol.
Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A catalyst may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the borinate group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a modulator of intracellular calcium release, making it useful in studies of cellular signaling and physiology.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate involves its interaction with intracellular calcium channels. It modulates the release of calcium from intracellular stores, thereby influencing various cellular processes. The compound targets specific proteins and pathways involved in calcium signaling, which can affect cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the hydroxyethyl group.
Diphenylborinic acid: The parent compound used in the synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate.
2-[(2-Hydroxyethyl)amino]ethanol: A precursor in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure that allows it to modulate intracellular calcium release effectively. This property distinguishes it from other similar compounds and makes it valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
67457-14-1 |
|---|---|
Formule moléculaire |
C16H20BNO2 |
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
2-(2-diphenylboranyloxyethylamino)ethanol |
InChI |
InChI=1S/C16H20BNO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
Clé InChI |
KSVLUGOEOCPLFL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


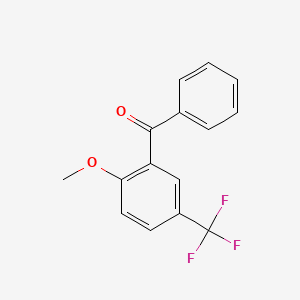
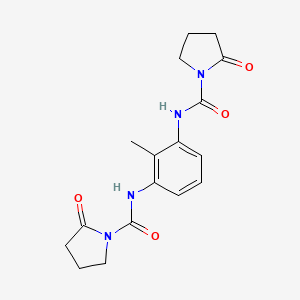
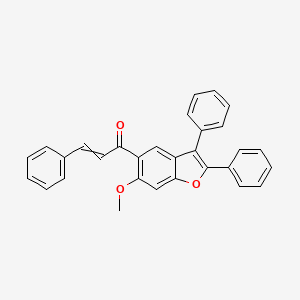
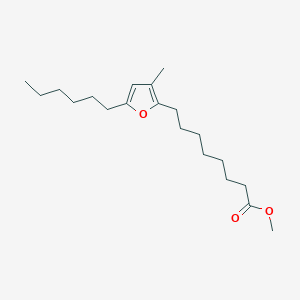
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
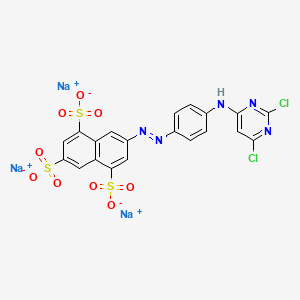
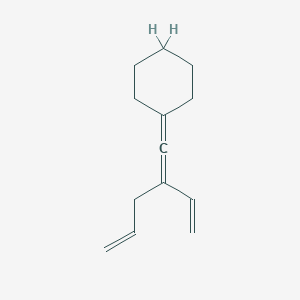
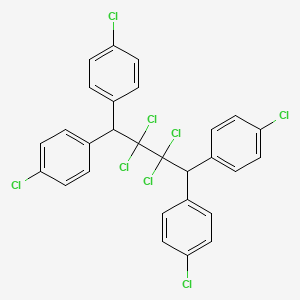
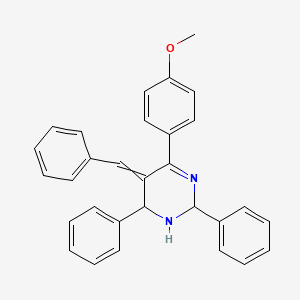
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
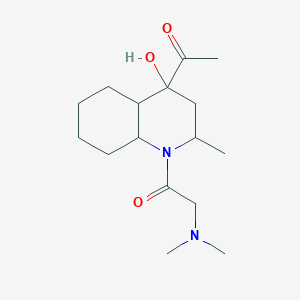
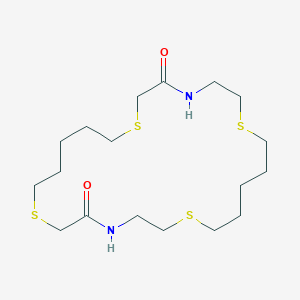

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
